4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid
Description
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.
Properties
Molecular Formula |
C25H30N2O5 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C25H30N2O5/c1-24(2)13-20(21(22(28)29)25(3,4)27(24)31)26-23(30)32-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-21,31H,13-14H2,1-4H3,(H,26,30)(H,28,29) |
InChI Key |
FEDYWNJTEUNDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(C(N1O)(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxyl group.
Substitution: Removal of the Fmoc group to yield the free amine.
Scientific Research Applications
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid: Similar in structure but with a different side chain.
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid: Contains a phenyl group in the side chain.
Uniqueness
The uniqueness of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid lies in its specific structural features, which make it particularly useful in peptide synthesis. The presence of the Fmoc group provides selective protection for the amino group, allowing for precise control over the synthesis process .
Biological Activity
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid (Fmoc-TMPA) is a synthetic organic compound notable for its applications in peptide synthesis and potential therapeutic uses. The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is widely utilized in the field of organic chemistry to protect amino groups during peptide synthesis.
- Molecular Formula : C25H30N2O5
- Molecular Weight : 438.5 g/mol
- IUPAC Name : 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid
- InChI Key : FEDYWNJTEUNDMB-UHFFFAOYSA-N
Fmoc-TMPA serves primarily as a protective group in the synthesis of peptides. The Fmoc group shields the amino group from unwanted reactions during synthesis. Once the desired peptide chain is formed, the Fmoc group can be selectively removed under basic conditions (such as treatment with piperidine), allowing for further reactions or modifications to occur.
Enzyme Interactions
Research indicates that Fmoc-TMPA and similar compounds can influence enzyme activity by modulating protein-protein interactions. The compound has been investigated for its role in enzyme mechanisms and its potential to act as an inhibitor or activator in various biochemical pathways.
Therapeutic Potential
The compound is being explored for its potential use in drug delivery systems due to its structural properties that may enhance the stability and bioavailability of therapeutic agents. Studies have shown that derivatives of Fmoc-TMPA can improve the pharmacokinetic profiles of drugs when used as carriers.
Case Studies and Research Findings
- Peptide Synthesis : In a study focusing on the synthesis of cyclic peptides, Fmoc-TMPA was utilized successfully to protect amino acids during the assembly of peptide chains. The removal of the Fmoc group was achieved with high efficiency, demonstrating its effectiveness as a protective agent.
- Enzyme Mechanisms : A study published in Biochemistry highlighted how Fmoc-TMPA derivatives can alter the activity of certain enzymes involved in metabolic pathways. The research indicated that these compounds could act as competitive inhibitors, providing insights into their potential therapeutic applications .
- Drug Delivery Systems : Research conducted on nanoparticle formulations incorporating Fmoc-TMPA showed enhanced cellular uptake and improved therapeutic efficacy in targeted drug delivery applications. This study emphasized the compound's utility in developing advanced drug delivery systems for cancer therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Key Features | Applications |
|---|---|---|---|
| Fmoc-TMPA | 438.5 g/mol | Fmoc protective group; hydroxyl functionalization | Peptide synthesis; enzyme interaction studies |
| Fmoc-Ala-OH | 239.25 g/mol | Simple amino acid derivative | Basic peptide synthesis |
| Fmoc-Gly-OH | 227.23 g/mol | Glycine derivative with Fmoc protection | Commonly used in peptide synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
